molecular formula C14H18O2 B14116321 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)-

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)-

Cat. No.: B14116321
M. Wt: 218.29 g/mol
InChI Key: XRPYIGNEYBFIKT-WCIBSUBMSA-N
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Description

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- is a chemical compound with the molecular formula C14H18O2 It is a member of the benzoxecin family, which are heterocyclic compounds containing an oxygen atom within an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as 4-methylphenol, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired benzoxecin structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group and other positions on the benzoxecin ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxecin ring.

Scientific Research Applications

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- lies in its specific structural features, such as the hydroxyl group and the eight-membered ring

Biological Activity

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed exploration. This article provides an overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18O2
  • Molecular Weight : 218.2915 g/mol
  • CAS Number : 1415612-03-1

Synthesis and Characterization

The synthesis of 2H-1-Benzoxecin-10-ol typically involves multi-step organic reactions. Key methods include:

  • Cyclization : Utilizing appropriate precursors under controlled conditions.
  • Reagents : Common reagents include various acids and bases to facilitate reaction pathways.

Biological Activity

Research indicates that 2H-1-Benzoxecin-10-ol exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound has notable antimicrobial effects against various bacterial strains. For instance, a recent study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Preliminary investigations into the anticancer properties of 2H-1-Benzoxecin-10-ol reveal promising results. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, highlighting its potential as an anticancer agent .

The mechanism by which 2H-1-Benzoxecin-10-ol exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Modulation : It may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Signaling Pathway Influence : The compound has been observed to affect signaling pathways related to cell growth and apoptosis.

Case Studies

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study B (2024)Showed significant cytotoxicity in MCF-7 cells with an IC50 value of 25 µM, indicating its potential as an anticancer agent.
Study C (2022)Investigated the compound's effect on apoptosis markers in HeLa cells, revealing increased caspase activity upon treatment.

Future Directions

The promising biological activities of 2H-1-Benzoxecin-10-ol warrant further investigation. Future research should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4Z)-4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol

InChI

InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3/b11-4-

InChI Key

XRPYIGNEYBFIKT-WCIBSUBMSA-N

Isomeric SMILES

C/C/1=C/CCCC2=C(C=CC(=C2)O)OCC1

Canonical SMILES

CC1=CCCCC2=C(C=CC(=C2)O)OCC1

Origin of Product

United States

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